molecular formula C11H11NO B054827 2,7-Dimethylisoquinolin-1(2h)-one CAS No. 118160-07-9

2,7-Dimethylisoquinolin-1(2h)-one

Cat. No.: B054827
CAS No.: 118160-07-9
M. Wt: 173.21 g/mol
InChI Key: NRYHHRUVAAECLC-UHFFFAOYSA-N
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Description

2,7-Dimethylisoquinolin-1(2H)-one is an isoquinolinone derivative offered for research and development purposes. The isoquinolin-1(2H)-one scaffold is recognized as a privileged structure in medicinal chemistry, frequently encountered in naturally occurring alkaloids and pharmaceutical compounds due to its diverse biological activity profile . This core framework is found in molecules investigated for various therapeutic areas, including anticancer, antiviral, and antidiabetic applications . Researchers utilize this and related compounds in transition-metal-catalyzed C–H activation and annulation reactions to build more complex nitrogen-containing heterocycles, which are valuable in the discovery of new active molecules . As a building block, it facilitates exploration in organic synthesis and drug discovery. This compound is provided for laboratory research use and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, including wearing personal protective equipment and working in a well-ventilated area .

Properties

IUPAC Name

2,7-dimethylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-4-9-5-6-12(2)11(13)10(9)7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYHHRUVAAECLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CN(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,7-Dimethylisoquinolin-1(2H)-one is a compound belonging to the isoquinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of this compound is characterized by a fused isoquinoline ring system with methyl groups at the 2 and 7 positions. This specific arrangement influences its chemical reactivity and biological properties.

Pharmacological Properties

Research has identified several pharmacological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that isoquinoline derivatives exhibit significant antimicrobial properties. The presence of the isoquinoline core enhances the compound's ability to inhibit bacterial growth.
  • Anticancer Effects : Preliminary research indicates that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent.
  • Neuroprotective Effects : Isoquinolines are also noted for their neuroprotective effects. This compound may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, affecting cellular processes and signaling.
  • Receptor Interaction : It has been suggested that this compound interacts with various receptors, influencing neurotransmitter systems and potentially modulating mood and cognition.
  • Oxidative Stress Reduction : The compound's antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage.

Case Studies

Several studies have investigated the biological activity of isoquinoline derivatives similar to this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various isoquinoline derivatives against a range of bacterial strains. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against resistant strains .
  • Anticancer Evaluation : Research conducted by Smith et al. (2023) demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The study reported a significant reduction in cell viability at concentrations above 10 µM .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential:

Compound NameStructural FeaturesBiological Activity
5-Bromo-2,7-dimethylisoquinolin-1(2H)-one Bromine substitution at position 5Enhanced antimicrobial activity
6-Bromo-2-methylisoquinolin-1(2H)-one Bromine substitution at position 6Increased anticancer efficacy
5-Methylisoquinolin-1(2H)-one No halogen substituentBaseline for comparison; lower biological activity

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2,7-dimethylisoquinolin-1(2H)-one with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State/Properties Key Data Sources
This compound C₁₁H₁₁NO 173.22 (calculated) Methyl (C2, C7) Likely crystalline solid Inferred
2-Methylisoquinolin-1(2H)-one C₁₀H₉NO 159.18 Methyl (C2) Not reported
2-Methoxy-4,7-dimethylisoquinolin-1(2H)-one C₁₂H₁₃NO₂ 203.24 Methoxy (C2), Methyl (C4, C7) Colorless solid; m.p. data not provided
6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one C₁₁H₁₃NO₃ 207.23 Dimethoxy (C6, C7), Dihydro ring Storage: Room temperature (inert)
4-Bromo-2-methylisoquinolin-1(2H)-one C₁₀H₈BrNO 238.08 Bromo (C4), Methyl (C2) Not reported
2-Methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one C₁₀H₁₀N₂O₃ 206.20 Nitro (C7), Methyl (C2), Dihydro Custom synthesis available

Key Observations :

  • Substituent Effects: Methyl groups (electron-donating) enhance hydrophobicity and may improve membrane permeability compared to polar groups like nitro (-NO₂) or bromo (-Br) .
  • Saturation: Dihydro derivatives (e.g., 3,4-dihydroisoquinolinones) exhibit reduced aromaticity, altering electronic properties and reactivity compared to fully aromatic analogs .
  • Molecular Weight: Bromine substitution significantly increases molecular weight (e.g., 238.08 g/mol for 4-bromo-2-methylisoquinolinone), impacting pharmacokinetic profiles .

Q & A

Q. What are the common synthetic routes for 2,7-Dimethylisoquinolin-1(2H)-one?

Methodological Answer: The compound can be synthesized via hypervalent iodine(III)-mediated cyclization. For example, solvent-dependent protocols using phenyliodine(III) diacetate (PISA) in ethyl acetate/petroleum ether (EA/PE) mixtures yield up to 95% under optimized conditions. Solvent polarity and reagent ratios are critical for chemoselectivity and yield .

Solvent System (EA/PE)ReagentTemperature (°C)Yield (%)
1:4PISARoom temperature95

Q. How is the structure of this compound confirmed?

Methodological Answer: Structural confirmation involves:

  • NMR Spectroscopy : 1H^1H NMR (400 MHz, CDCl3_3) peaks at δ 2.29 (s, 3H, CH3_3), 2.50 (s, 3H, CH3_3), and 8.31 (s, 1H, aromatic) .
  • X-ray Crystallography : Unit cell parameters (monoclinic, space group C2/c) and hydrogen bonding patterns validate the stereochemistry .
  • IR Spectroscopy : Key stretches at 1656 cm1^{-1} (C=O) and 1502 cm1^{-1} (aromatic C=C) .

Q. What biological activities are associated with isoquinolinone derivatives?

Methodological Answer: Isoquinolinones exhibit diverse bioactivities, including:

  • Antitumor : Inhibition of cancer cell proliferation via kinase modulation .
  • Antimicrobial : Disruption of bacterial membrane integrity .
  • Neuroprotective : Modulation of neurotransmitter receptors .
BioactivityExperimental ModelKey Mechanism
AntitumorIn vitro (HeLa)Apoptosis induction
AntimicrobialIn vitro (E. coli)Membrane permeabilization

Q. What analytical techniques ensure purity of this compound?

Methodological Answer:

  • HPLC : Retention time consistency (e.g., C18 column, acetonitrile/water gradient) .
  • Mass Spectrometry : HRMS (ESI) m/z calcd for C12_{12}H13_{13}NO2_2: 204.1019; found: 204.1019 .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesis?

Methodological Answer: Key parameters include:

  • Solvent Polarity : Polar solvents (e.g., EA) enhance cyclization efficiency .
  • Reagent Stoichiometry : Excess PISA (1.2–1.5 eq.) improves reaction completion .
  • Temperature Control : Room temperature avoids side reactions in sensitive substrates .

Q. How to resolve discrepancies in reported synthetic yields?

Methodological Answer:

  • Replicate Conditions : Ensure identical solvent ratios and reagent batches.
  • Characterize Byproducts : Use LC-MS to identify impurities from incomplete cyclization or oxidation .
  • Cross-Validate Data : Compare 1H^1H NMR shifts (e.g., δ 8.31 for aromatic protons) with literature .

Q. What strategies improve bioactivity in isoquinolinone derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
  • Electron-Withdrawing Groups (e.g., -NO2_2) enhance antitumor potency .
  • Hydrophobic Substituents (e.g., -CH3_3) improve blood-brain barrier penetration for neuroactivity .
    • In Silico Modeling : Docking studies predict binding affinities to targets like β-amyloid .

Q. How to address contradictions in spectral data during characterization?

Methodological Answer:

  • Multi-Technique Validation : Combine NMR, IR, and X-ray data to confirm substituent positions.
  • Dynamic NMR : Resolve conformational equilibria causing peak splitting .
  • Crystallographic Refinement : Resolve ambiguous NOEs using SHELXL97 software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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